molecular formula C11H23NO B13495381 n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine

Cat. No.: B13495381
M. Wt: 185.31 g/mol
InChI Key: CRJLFXIYPVGMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutylmethylamine with 2-methoxyethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Cyclobutylmethylamine: is reacted with in the presence of a base such as sodium hydroxide or potassium carbonate.

  • The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines and other derivatives.

Scientific Research Applications

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutylmethylamine: A simpler analog without the 2-methoxyethyl group.

    Propan-2-amine: A simpler analog without the cyclobutyl and 2-methoxyethyl groups.

    2-Methoxyethylamine: A simpler analog without the cyclobutyl and propan-2-amine groups.

Uniqueness: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine is unique due to its combination of a cyclobutyl ring, a 2-methoxyethyl group, and a propan-2-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]propan-2-amine

InChI

InChI=1S/C11H23NO/c1-10(2)12-9-11(5-4-6-11)7-8-13-3/h10,12H,4-9H2,1-3H3

InChI Key

CRJLFXIYPVGMMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1(CCC1)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.